3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and various substituents such as amino, benzyl, and dimethoxyphenyl groups. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Substitution Reactions: The amino, benzyl, and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and molecular targets.
Chemical Biology: Use as a probe to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups that exhibit similar chemical properties.
Amino-substituted Compounds: Compounds with amino groups that may have similar biological activities.
Uniqueness
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S/c1-32-15-8-9-18(33-2)17(12-15)30-22(31)21-20(28)19-16(24(25,26)27)11-14(29-23(19)34-21)10-13-6-4-3-5-7-13/h3-9,11-12H,10,28H2,1-2H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFXOEZYXJHMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=C(N=C3S2)CC4=CC=CC=C4)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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